Tetradec-9-en-1-ol

Description

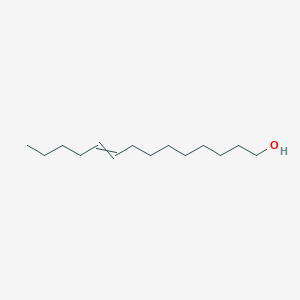

Structure

3D Structure

Properties

Molecular Formula |

C14H28O |

|---|---|

Molecular Weight |

212.37 g/mol |

IUPAC Name |

tetradec-9-en-1-ol |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-14H2,1H3 |

InChI Key |

GSAAJQNJNPBBSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCCCCCCO |

Origin of Product |

United States |

Advanced Methodologies for Chemical Synthesis and Derivatization of Tetradec 9 En 1 Ol

Stereoselective Synthetic Pathways for (Z)- and (E)-Tetradec-9-en-1-ol

The synthesis of specific isomers of tetradec-9-en-1-ol hinges on methodologies that can control the geometry of the carbon-carbon double bond. Key strategies include the Wittig olefination, controlled reduction of alkynes, and hydroformylation protocols.

Strategic Applications of Wittig Olefination

The Wittig reaction is a versatile and widely used method for creating alkenes from carbonyl compounds and phosphonium (B103445) ylides. googleapis.com The stereochemical outcome of the reaction can often be directed towards either the (Z)- or (E)-isomer depending on the nature of the ylide and the reaction conditions.

For the synthesis of (Z)-alkenes, non-stabilized ylides in aprotic, salt-free solvents are typically employed. For instance, the reaction of 9-acetoxynonanal (B8653148) with triphenyl(pentylidene)phosphorane in a salt-free solution leads to the formation of (Z)-tetradec-9-enyl acetate (B1210297). researchgate.net Another approach involves the Z-selective Wittig reaction between methyl 8-formyl-octanoate and pentyltriphenylphosphonium bromide, using the dimsyl anion as a base, to produce methyl (Z)-9-tetradecenoate. google.com

Conversely, to obtain (E)-alkenes, stabilized ylides or modifications of the Wittig-Horner-Emmons reaction are often used. For the synthesis of (E)-9-tetradecen-1-ol acetate, a non-stabilized ylide can be generated from 9-bromononanal (B3093410) and triphenylphosphine, which then reacts with pentanal to yield (E)-9-tetradecenal.

| Reactants | Reagents/Conditions | Product | Isomer | Reference |

| 9-Acetoxynonanal, Triphenyl(pentylidene)phosphorane | Salt-free solution | (Z)-Tetradec-9-enyl acetate | Z | researchgate.net |

| Methyl 8-formyl-octanoate, Pentyltriphenylphosphonium bromide | Dimsyl anion | Methyl (Z)-9-tetradecenoate | Z | google.com |

| 9-Bromononanal, Triphenylphosphine, Pentanal | n-Butyllithium in THF at -78°C | (E)-9-Tetradecenal | E |

Controlled Alkyne Reduction Methodologies (e.g., Semi-hydrogenation for Defined Stereochemistry)

The partial reduction of alkynes is a powerful strategy for the stereoselective synthesis of both (Z)- and (E)-alkenes. wikipedia.orgthieme-connect.de

Synthesis of (Z)-Alkenes: The semi-hydrogenation of an alkyne using a "poisoned" catalyst is the most common method for producing (Z)-alkenes. The Lindlar catalyst, which consists of palladium on calcium carbonate treated with lead acetate and quinoline, is a classic example. chemistrysteps.comlibretexts.org This catalyst deactivates the more reactive sites, preventing over-reduction to the corresponding alkane and ensuring a syn-addition of hydrogen across the triple bond, which results in the cis or (Z)-isomer. chemistrysteps.com Nickel boride (P-2 catalyst) is another effective catalyst for this transformation. chemistrysteps.com Recent advancements have explored the use of nickel nanoparticles in ionic liquids, which can operate under mild conditions (30–50 °C and 1–4 bar H₂) to achieve high selectivity for (Z)-alkenes. rsc.org

Synthesis of (E)-Alkenes: To obtain (E)-alkenes, a dissolving metal reduction is typically employed. byjus.com The reaction of an alkyne with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures (-33 °C) results in the formation of the trans or (E)-isomer. chemistrysteps.combyjus.commasterorganicchemistry.com The mechanism involves the transfer of electrons from the metal to the alkyne, forming a radical anion. This intermediate is more stable in the trans configuration due to reduced steric hindrance before it is protonated by the ammonia solvent. libretexts.orgbyjus.com

| Starting Material | Reagents/Conditions | Product | Isomer | Reference |

| Alkyne | H₂, Lindlar's catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | (Z)-Alkene | Z | chemistrysteps.comlibretexts.org |

| Alkyne | H₂, Nickel boride (P-2 catalyst) | (Z)-Alkene | Z | chemistrysteps.com |

| Alkyne | H₂, Ni-NPs in ionic liquid, 30–50 °C, 1–4 bar H₂ | (Z)-Alkene | Z | rsc.org |

| Alkyne | Sodium (Na) or Lithium (Li) in liquid ammonia (NH₃) | (E)-Alkene | E | chemistrysteps.combyjus.commasterorganicchemistry.com |

Hydroformylation and Subsequent Reduction Protocols

Hydroformylation, or oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. This process can be utilized to synthesize aldehydes which can then be reduced to alcohols. While typically used with terminal alkenes, tandem isomerization-hydroformylation-hydrogenation reactions can convert internal alkenes to linear alcohols. acs.org

For example, a one-pot, three-step reaction involving isomerization, hydroformylation, and hydrogenation has been used to convert internal alkenes to n-alcohols. acs.org Using a dual-catalyst system of a rhodium complex (like Rh(acac)(CO)₂) with a bisphosphite ligand and a ruthenium catalyst (like Shvo's catalyst), (Z)-2-tridecene was successfully converted to 1-tetradecanol (B3432657) with a high yield (83%) and good regioselectivity. acs.orggoogle.com The rhodium catalyst primarily handles the hydroformylation, while the ruthenium catalyst facilitates both the initial isomerization of the internal alkene to a terminal one and the final hydrogenation of the aldehyde to the alcohol. acs.orgresearchgate.net

Ring-Closing Metathesis in Related Unsaturated Compound Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including macrocyclic pheromones. nih.govnih.gov While not a direct method for synthesizing the acyclic this compound, the principles of olefin metathesis are highly relevant to the synthesis of unsaturated compounds with defined stereochemistry. nih.gov

For instance, Z-selective RCM can be achieved using stereoretentive ruthenium-based catalysts. nih.gov An alternative, though multi-step, approach to Z-macrocycles involves ring-closing alkyne metathesis (RCAM) followed by Lindlar hydrogenation. nih.gov This highlights the utility of metathesis reactions in constructing complex molecules with specific double bond geometries, a principle that can be adapted for the synthesis of various unsaturated natural products. acs.orgresearchgate.netsocma.org

Synthesis and Functionalization of this compound Derivatives

Once this compound is synthesized, it can be further functionalized to produce various derivatives, with the acetate ester being particularly important.

Esterification to Acetate Derivatives (e.g., (Z)-9-Tetradecen-1-yl acetate)

The conversion of this compound to its acetate derivative is a straightforward esterification reaction. This is commonly achieved by reacting the alcohol with an acetylating agent.

A common method involves the use of acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. Another approach is to use acetyl chloride. google.com For example, after obtaining the t-butyl ether of 9-tetradecin-1-ol, it can be acetylated with a mixture of glacial acetic acid and acetyl chloride. google.com The resulting alkyne acetate is then stereoselectively hydrogenated to yield (Z)-9-tetradecen-1-yl acetate. researchgate.netgoogle.com This final hydrogenation step often employs a Ni-P2 catalyst to ensure high isomeric purity of the (Z)-isomer. researchgate.netgoogle.com

| Starting Material | Reagents/Conditions | Product | Reference |

| (E)-9-Tetradecen-1-ol | Acetic anhydride, Dichloromethane (DCM), Triethylamine (Et₃N) | (E)-9-Tetradecen-1-ol acetate | |

| t-Butyl ether of 9-tetradecin-1-ol | Glacial acetic acid, Acetyl chloride | t-Butyl ether of 9-tetradecyn-1-yl acetate | google.com |

| 9-Tetradecyne-1-yl acetate | Ni-P2/EDA catalyst | (Z)-9-Tetradecen-1-yl acetate | researchgate.net |

Exploration of Other Chemical Transformations and Conjugations

Beyond its direct applications, this compound serves as a versatile platform for a variety of chemical transformations and conjugations, leading to a diverse range of derivatives and complex molecules. These reactions harness the reactivity of the hydroxyl group and the carbon-carbon double bond to build new molecular architectures.

Standard derivatization often involves the conversion of the terminal alcohol. The most common transformation is esterification, particularly acetylation, to produce (Z)-9-tetradecen-1-yl acetate, a significant pheromone component itself. alfa-chemistry.comnist.gov This is typically achieved using reagents like acetic anhydride or acetyl chloride. vulcanchem.com Other esters, such as the formate, have also been synthesized. nih.gov Beyond simple esterification, the alcohol can be oxidized to form the corresponding aldehyde, (Z)-9-tetradecenal, or further to the carboxylic acid under appropriate conditions. usda.gov Conversely, the acetate derivative can be reduced back to the alcohol.

The olefinic bond at the C9 position provides a key site for reactivity. Its presence makes the molecule a candidate for several advanced organic reactions:

Metathesis: Olefin metathesis, particularly cross-metathesis, is a powerful tool for chain extension or modification, allowing the synthesis of a wide array of fatty olefin derivatives. google.comnih.gov Ring-closing metathesis (RCM) has been employed in the synthesis of related macrocyclic compounds (macrolactones) starting from diene esters derived from similar long-chain alcohols. beilstein-journals.org

Epoxidation: The double bond can be converted to an epoxide, a versatile intermediate that can be opened to form diols or other functional groups. Stereoselective epoxidation techniques are crucial for controlling the stereochemistry of the resulting products.

Hydrogenation: While partial hydrogenation of an alkyne precursor is used to create the Z-alkene, full hydrogenation of the double bond can produce the saturated tetradecan-1-ol. rsc.org Regioselective hydrogenation can be used to reduce one double bond in a polyunsaturated analogue without affecting others. rsc.org

Other Additions: The double bond can potentially undergo various addition reactions, such as cyclopropanation or participating as a dienophile in Diels-Alder reactions, opening avenues to complex cyclic structures. vulcanchem.com

These transformations are critical not only for synthesizing a broader range of insect semiochemicals but also for creating structural analogs for research into structure-activity relationships and for developing novel bioactive molecules. vulcanchem.comnih.gov

Table 1: Selected Chemical Transformations of this compound and its Derivatives

| Starting Material | Reaction Type | Reagents/Catalysts | Product | Reference |

|---|---|---|---|---|

| (Z)-Tetradec-9-en-1-ol | Acetylation | Acetic Anhydride, Triethylamine | (Z)-Tetradec-9-en-1-yl acetate | google.com |

| (Z)-Tetradec-9-en-1-ol | Oxidation | Pyridinium chlorochromate (PCC) | (Z)-9-Tetradecenal | google.com |

| (E)-9-Tetradecen-1-ol acetate | Reduction | Lithium aluminum hydride (LiAlH4) | (E)-9-Tetradecen-1-ol | |

| Diene Ester of Alkenol | Ring-Closing Metathesis | Grubbs–Hoveyda II catalyst | Macrolactone | beilstein-journals.org |

| Alkenol | Epoxidation | Sharpless Asymmetric Epoxidation | Chiral Epoxide | rsc.org |

| Alkenol | Cross-Metathesis | Grubbs I catalyst | Elongated/Modified Alkenol | nih.gov |

Optimization of Stereochemical Purity and Scalability in Synthetic Processes

The biological activity of insect pheromones like this compound is often highly dependent on their stereochemistry. researchgate.net The presence of even small amounts of an inactive or inhibitory stereoisomer can significantly reduce the efficacy of a pheromone lure. researchgate.net Therefore, achieving high stereochemical purity, particularly of the Z (cis) isomer, is a primary goal in its synthesis. Concurrently, the ability to produce these compounds on a large scale (scalability) is essential for their practical application in agriculture and pest management. researchgate.net

Stereochemical Purity: Several strategies have been developed to maximize the stereochemical purity of this compound and related pheromones. A dominant strategy involves the stereoselective reduction of a 9-tetradecyn-1-ol (B1614621) precursor.

Catalytic Hydrogenation: The use of a Lindlar catalyst (palladium poisoned with lead) during the hydrogenation of the alkyne selectively produces the (Z)-alkene. researchgate.net

Dissolving Metal Reduction: Conversely, to obtain the (E)-isomer with high selectivity (>95%), a dissolving metal reduction using sodium in liquid ammonia is effective.

Enolate Control: In other complex syntheses, the stereochemistry of a double bond can be controlled by the selective formation of (Z)- or (E)-enolates from a β-ketoester precursor, which are then trapped and alkylated. rsc.org

Purification Techniques: Beyond the synthetic reaction itself, purification methods are critical. Recrystallization of the final product or key intermediates can significantly enhance isomeric purity, with reports of achieving >99% purity. usda.gov Iterative purification by chromatography (e.g., HPLC) is also a standard method for separating isomers and removing impurities.

Scalability: Transitioning from laboratory-scale synthesis to commercial production requires methodologies that are efficient, cost-effective, and safe.

Process Optimization: Traditional methods, such as those starting from 1-dodecene (B91753) involving hydroformylation and subsequent reduction, are indicative of scalable commercial processes. herts.ac.uk Alkyne-based routes followed by dissolving metal reduction have also been described as suitable for multi-gram synthesis.

Solid-Phase Synthesis: The use of polymer supports offers a scalable approach where intermediates are bound to a solid resin, simplifying purification to simple filtration and washing steps, and allowing for the driving of reactions to completion with excess reagents. cdnsciencepub.com

Biotechnological Production: A highly promising and scalable modern approach involves the use of engineered microorganisms. Yeast cell factories, particularly Yarrowia lipolytica and Saccharomyces cerevisiae, have been metabolically engineered to produce this compound and its acetate derivative. researchgate.netbiorxiv.orgdtu.dk By introducing genes for specific desaturases and fatty acid reductases, the yeast's natural fatty acid metabolism is co-opted to produce the target pheromone with high isomeric purity, as enzymatic reactions are inherently stereospecific. alfa-chemistry.combiorxiv.org This bio-based production is seen as a cost-effective and environmentally friendly alternative to chemical synthesis for large-scale applications. researchgate.net

Table 2: Comparison of Synthetic Strategies for Purity and Scalability

| Strategy | Key Feature | Primary Goal | Typical Reagents/Methods | Reference |

|---|---|---|---|---|

| Stereoselective Reduction | Control of alkene geometry from alkyne | Stereochemical Purity | Lindlar Catalyst (for Z), Na/NH₃ (for E) | researchgate.net |

| Chiral Synthesis | Use of chiral starting materials or catalysts | Enantiomeric Purity | Sharpless asymmetric epoxidation, Chiral auxiliaries | rsc.org |

| Post-Synthesis Purification | Isomer separation | Stereochemical Purity | Recrystallization, HPLC | usda.gov |

| Solid-Phase Synthesis | Simplified purification and handling | Scalability | Polymer-bound reagents/substrates | cdnsciencepub.com |

| Biotechnological Production | Fermentation using engineered yeast | Scalability & Purity | Yarrowia lipolytica, Saccharomyces cerevisiae | researchgate.netbiorxiv.org |

Biosynthetic Pathways and Metabolic Engineering of Tetradec 9 En 1 Ol

Elucidation of Enzymatic Mechanisms in Biological Production

The biosynthesis of Tetradec-9-en-1-ol from basic cellular precursors involves a series of coordinated enzymatic reactions. The core pathway relies on the cell's fatty acid metabolism, which is then modified by specific enzymes to produce the final unsaturated alcohol. This process includes the formation of a C14 fatty acid backbone, the introduction of a double bond, and the reduction of the carboxyl group.

The introduction of a double bond at the ninth carbon position is a critical step that defines the identity of this compound. This reaction is catalyzed by a specific class of enzymes known as fatty acid desaturases (FADs). wikipedia.org

Δ9-Desaturases: These enzymes are responsible for creating a double bond between the 9th and 10th carbon atoms (counting from the carboxyl end) of a fatty acyl-CoA molecule. wikipedia.org In the context of this compound biosynthesis, a Δ9-desaturase acts on the saturated C14 precursor, myristoyl-CoA (tetradecanoyl-CoA). researchgate.netbiorxiv.org The enzyme removes two hydrogen atoms to form (Z)-9-tetradecenoyl-CoA. nih.gov

Substrate Specificity: The specificity of the Δ9-desaturase is crucial for determining the final product profile. Researchers have sought and tested various desaturases from different insect species to find enzymes with higher activity and specificity towards the C14 chain over other chain lengths, such as the C16 (palmitoyl-CoA) precursor. researchgate.netbiorxiv.org For instance, a Δ9-desaturase with a preference for tetradecanoyl-CoA is essential for the targeted production of C14 pheromone components. biorxiv.org

Once the correct unsaturated fatty acyl-CoA is formed, subsequent enzymatic modifications are required to produce the final alcohol or its acetate (B1210297) ester, which is also a common pheromone component. researchgate.net

Fatty Acyl-CoA Reductases (FARs): The conversion of the activated carboxyl group of (Z)-9-tetradecenoyl-CoA to a hydroxyl group is carried out by fatty acyl-CoA reductases. researchgate.netnih.gov These enzymes catalyze the reduction of the fatty acyl-CoA to the corresponding fatty alcohol, (Z)-tetradec-9-en-1-ol. nih.gov The selection of a FAR with high specificity for C14 unsaturated acyl-CoAs is a key factor in efficient production. nih.gov

Alcohol Acetyltransferases (AATs): In many moth species, the pheromone is an acetate ester. researchgate.net The conversion of (Z)-tetradec-9-en-1-ol to (Z)-tetradec-9-en-1-yl acetate is catalyzed by alcohol acetyltransferases. biorxiv.org These enzymes use acetyl-CoA as a donor to esterify the fatty alcohol. vulcanchem.com Engineering microbial hosts to express an AAT, such as the Saccharomyces cerevisiae ATF1, alongside the desaturase and reductase, enables the direct production of the acetate form. biorxiv.org

The foundation for this compound synthesis is the availability of its C14 fatty acid precursor, myristic acid (tetradecanoic acid). nih.govbeilstein-journals.org

Fatty Acid Synthase (FAS): De novo fatty acid synthesis in the cytosol, carried out by the multi-enzyme complex Fatty Acid Synthase, produces saturated fatty acids, primarily palmitic acid (C16) and stearic acid (C18), from acetyl-CoA and malonyl-CoA. nih.gov Myristic acid (C14) is also produced as an intermediate or a final product of the FAS complex.

Chain Elongation: While FAS provides the basic building blocks, specific elongase enzymes can also contribute to the pool of fatty acid precursors. researchgate.net However, for C14 production, the focus is often on harnessing the native FAS activity and preventing further elongation to C16 or C18 to channel the flux towards the desired chain length. nih.gov Engineering the fatty acid synthase itself, for example by mutating the FAS2 subunit, has been explored to alter the product profile and increase the availability of C14 precursors. biorxiv.org

Characterization of Reductase and Acetyltransferase Functions

Biotechnological Production using Engineered Microbial Systems

The elucidation of these biosynthetic pathways has enabled the reconstruction and optimization of this compound production in microbial cell factories. Yeasts, in particular, have proven to be effective hosts due to their robust nature and inherent lipid metabolism. uminho.ptnih.gov

Both the conventional yeast Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica have been successfully engineered for pheromone production. nih.govmdpi.com

Yarrowia lipolytica : This yeast is a particularly attractive host because of its naturally high flux towards fatty acid synthesis and its ability to accumulate large amounts of lipids. researchgate.netnih.gov Its robust genetic toolkit allows for extensive metabolic engineering. biorxiv.org Researchers have reconstructed the biosynthetic pathway for (Z)-tetradec-9-en-1-ol and its acetate in Y. lipolytica by introducing the necessary desaturase, reductase, and acetyltransferase genes. nih.govdtu.dk

Saccharomyces cerevisiae : As a well-established industrial microorganism, S. cerevisiae is another primary candidate for metabolic engineering. uminho.ptnih.gov Heterologous expression of the required enzymes has also enabled pheromone production in this yeast. biorxiv.org For example, co-expression of desaturases and reductases from different lepidopteran species has been tested to optimize production. biorxiv.org

Table 1: Key Genes and Enzymes in Engineered Yeast for this compound Production

| Enzyme Class | Gene Example | Source Organism (Example) | Function in Pathway |

|---|---|---|---|

| Δ9-Desaturase | AtrΔ9 | Amyelois transitella | Converts tetradecanoyl-CoA to (Z)-9-tetradecenoyl-CoA |

| Fatty Acyl-CoA Reductase | HarFAR | Helicoverpa armigera | Reduces (Z)-9-tetradecenoyl-CoA to (Z)-tetradec-9-en-1-ol |

| Acetyltransferase | Atf1 | Saccharomyces cerevisiae | Acetylates the fatty alcohol to form the acetate ester |

To achieve commercially relevant titers, the engineered yeast strains must be further optimized to maximize carbon flux towards the target molecule and prevent its degradation or diversion into competing pathways. nih.govresearchgate.net

Inhibition of Degradation Pathways: A primary strategy is to block the degradation of the fatty alcohol product. This is achieved by deleting genes involved in fatty alcohol oxidation, such as fatty aldehyde dehydrogenases (e.g., HFD1, HFD4) and fatty alcohol oxidases (e.g., FAO1). researchgate.net Additionally, disrupting the peroxisome, where β-oxidation of fatty acids occurs, by deleting genes like PEX10, prevents the breakdown of fatty acid precursors and intermediates. researchgate.netnih.gov A combination of these deletions has been shown to dramatically increase product titers. researchgate.net

Downregulation of Competing Pathways: Carbon flux can be diverted away from pheromone production into storage lipids like triacylglycerols (TAGs). To counter this, the expression of genes that catalyze the first step of storage lipid synthesis, such as glycerol-3-phosphate acyltransferase (GPAT), can be downregulated. researchgate.net This "pull" strategy redirects fatty acid precursors towards the desired reductase enzymes. mdpi.com

Increasing Precursor Supply: A "push" strategy involves enhancing the pool of precursors. Overexpression of key enzymes in the native fatty acid synthesis pathway, such as acetyl-CoA carboxylase (ACC1), can increase the supply of malonyl-CoA, a critical building block for fatty acids. nih.govmdpi.com

Process Optimization: Beyond genetic manipulation, optimizing fermentation conditions is crucial. This includes controlling factors like pH, temperature, and nutrient supply (e.g., carbon-to-nitrogen ratio) and employing fed-batch cultivation strategies to sustain high-level production over time. nih.gov

Table 2: Metabolic Engineering Strategies in Y. lipolytica for Pheromone Production

| Strategy | Target (Gene/Pathway) | Purpose | Expected Outcome | Reference |

|---|---|---|---|---|

| Block Product Degradation | HFD1, HFD4, FAO1 | Prevent oxidation of fatty alcohols | Increased final titer of this compound | researchgate.net |

| Prevent Precursor Degradation | PEX10 | Inhibit peroxisomal β-oxidation | Increased availability of fatty acyl-CoA precursors | researchgate.netnih.gov |

| Reduce Storage Lipid Synthesis | GPAT (downregulation) | Divert precursors from triacylglycerol (TAG) storage | Increased carbon flux towards pheromone synthesis | researchgate.net |

| Increase Precursor Pool | ACC1 (overexpression) | Boost malonyl-CoA supply for fatty acid synthesis | Enhanced overall fatty acid production | nih.govmdpi.com |

| Modify Precursor Chain Length | FAS2 (mutation) | Shift fatty acid profile towards C14 | Increased availability of tetradecanoyl-CoA | biorxiv.org |

Genetic Modulations for Redirecting Carbon Flux Towards Pheromone Biosynthesis

The efficient biosynthesis of this compound in microbial hosts is critically dependent on the strategic redirection of carbon flux towards the fatty acid synthesis pathway and away from competing metabolic routes. Metabolic engineering efforts have primarily focused on increasing the supply of precursors, enhancing the activity of key enzymes, and eliminating pathways that either degrade the final product or divert intermediates.

A foundational strategy in metabolic engineering is to augment the pool of primary precursors for fatty acid synthesis, namely acetyl-CoA and malonyl-CoA. nih.gov In the oleaginous yeast Yarrowia lipolytica, a common host for producing fatty acid-derived chemicals, the natural ability to produce high levels of cytosolic acetyl-CoA is a significant advantage. nih.gov This is largely due to the activity of ATP-citrate lyase (ACL), which is particularly active under nitrogen-limited conditions. nih.gov Further increasing the supply of acetyl-CoA and subsequently malonyl-CoA, through the overexpression of enzymes like acetyl-CoA carboxylase (ACC1), has been shown to significantly boost lipid accumulation, thereby creating a larger reservoir for pheromone synthesis. mdpi.com For instance, co-expression of ACC1 and diacylglycerol acyltransferase (DGA1) in Y. lipolytica led to a 4.7-fold increase in lipid content compared to the control strain. mdpi.com

Another critical aspect is the "push and pull" strategy, which involves both increasing the precursor supply ("push") and enhancing the downstream pathway to "pull" the intermediates towards the desired product. mdpi.com This often involves the heterologous expression of specific desaturases and fatty acid reductases (FARs) that are key to producing the specific pheromone molecule. For the production of (Z)-tetradec-9-en-1-ol, a Δ9-desaturase with high specificity towards tetradecanoyl-CoA is required. biorxiv.org Researchers have screened various desaturases from different insect and plant species to find enzymes with the desired chain-length specificity and activity. biorxiv.orgresearchgate.net For example, to produce (Z)-tetradec-9-en-1-yl acetate in Saccharomyces cerevisiae, six different heterologous Δ9-desaturases were tested to find one with higher activity on tetradecanoyl-CoA over hexadecanoyl-CoA. biorxiv.org

To further channel carbon towards the target molecule, competing pathways must be downregulated or eliminated. A major competing pathway is the formation of storage lipids, such as triacylglycerols (TAGs). dtu.dk Downregulating the expression of genes involved in TAG synthesis, such as glycerol-3-phosphate acyltransferase (GPAT), which catalyzes the first committed step in glycerolipid synthesis, has proven effective. researchgate.net Similarly, deleting genes responsible for the degradation of the fatty alcohol product is crucial for improving titers. In Y. lipolytica, the deletion of genes encoding fatty aldehyde dehydrogenases (Hfd1p and Hfd4p) and a fatty alcohol oxidase (Fao1p) significantly increased the production of the related pheromone (Z)-hexadec-11-en-1-ol. researchgate.net A quadruple deletion of HFD1, HFD4, FAO1, and PEX10 (preventing peroxisomal degradation) resulted in a 19-fold increase in the pheromone titer. researchgate.net

The table below summarizes key genetic modifications undertaken in yeast to enhance the production of fatty acid-derived molecules, including precursors for this compound.

| Genetic Modification | Host Organism | Targeted Gene(s) | Strategy | Outcome | Reference |

| Overexpression | Yarrowia lipolytica | ACC1, DGA1 | Increase precursor (malonyl-CoA) supply and pull towards lipid synthesis. | 4.7-fold increase in lipid content compared to control. | mdpi.com |

| Gene Deletion | Yarrowia lipolytica | HFD1, HFD4, FAO1, PEX10 | Inhibit fatty alcohol and acyl-CoA degradation. | 19-fold increase in (Z)-hexadec-11-en-1-ol titer. | researchgate.net |

| Heterologous Expression | Saccharomyces cerevisiae | Various Δ9-desaturases | Screen for desaturase with optimal specificity for C14-CoA. | Identification of efficient desaturase for (Z)-tetradec-9-en-1-yl acetate pathway. | biorxiv.org |

| Downregulation | Yarrowia lipolytica | GPAT | Reduce carbon flux into storage lipid (TAG) synthesis. | Increased availability of fatty acyl-CoAs for pheromone synthesis. | researchgate.net |

| Heterologous Expression | Yarrowia lipolytica | AtrΔ11 (desaturase), HarFAR (reductase) | Introduce biosynthetic pathway for moth pheromones. | Production of (Z)-hexadec-11-en-1-ol and (Z)-tetradec-9-en-1-ol. | nih.gov |

These genetic strategies collectively work to reroute cellular metabolism, creating a more efficient and dedicated pathway for the synthesis of high-value oleochemicals like this compound. By carefully managing the carbon flux, researchers can significantly improve the yield and purity of the desired pheromone produced in microbial cell factories. frontiersin.orgnih.gov

Biological Functions and Ecological Roles of Tetradec 9 En 1 Ol

Fundamental Role as Insect Sex Pheromone Components

Tetradec-9-en-1-ol is a significant chemical compound that functions as a key component of sex pheromones in numerous insect species, particularly within the order Lepidoptera. Pheromones are chemical signals released by an organism that influence the behavior of others of the same species. In the context of reproduction, sex pheromones are crucial for mate location and recognition, playing a fundamental role in the life cycle of these insects.

Identification and Characterization in Diverse Lepidopteran Species

The presence of this compound, specifically its isomers, has been identified in the pheromone blends of several economically important moth species.

Euzophera pyriella (Pear Fruit Borer): In this species, (Z,E)-9,12-tetradecadien-1-ol has been identified as a major sex pheromone component. researchgate.netbioone.org However, related compounds, including (Z)-9-tetradecen-1-ol, have also been investigated in the pheromone glands of species within the Euzophera genus. For instance, in Euzophera batangensis, (Z)-9-tetradecen-1-ol was identified as a potential sex pheromone component alongside (Z,E)-9,12-tetradeca-9,12-dien-1-ol. cabidigitallibrary.orgresearchgate.net

Hypsipyla robusta (Mahogany Shoot Borer): Research has indicated that (Z)-9-tetradecen-1-ol is a key sex pheromone component for this species. researchgate.net While initial studies identified a three-component acetate (B1210297) blend, this lure was not always effective. researchgate.net Subsequent research highlighted the crucial role of (Z)-9-tetradecen-1-ol in attracting male H. robusta. researchgate.net In the related species Hypsipyla grandella, (9Z)-9-tetradecen-1-ol was identified as one of four components in the female sex pheromone blend. scielo.brresearchgate.net

Table 1: Identification of this compound and Related Compounds in Lepidopteran Sex Pheromones

| Species | Compound(s) Identified | Role |

| Spodoptera frugiperda | (Z)-9-tetradecen-1-yl acetate | Major pheromone component biorxiv.org |

| (Z)-9-tetradecen-1-ol | Precursor to the acetate form biorxiv.org | |

| Euzophera pyriella | (Z,E)-9,12-tetradecadien-1-ol | Major pheromone component researchgate.netbioone.org |

| Euzophera batangensis | (Z)-9-tetradecen-1-ol | Potential pheromone component cabidigitallibrary.orgresearchgate.net |

| Hypsipyla robusta | (Z)-9-tetradecen-1-ol | Key pheromone component researchgate.net |

| Hypsipyla grandella | (9Z)-9-tetradecen-1-ol | Pheromone blend component scielo.brresearchgate.net |

Analysis of Pheromone Blend Specificity and Interspecies Communication

The specificity of a pheromone blend is critical for ensuring reproductive isolation between closely related species. The precise ratio of different components, including isomers of this compound and its acetate form, determines the blend's attractiveness to conspecific males and can act as a barrier to interspecies mating.

For example, in Spodoptera species, variations in the pheromone blend composition are crucial for species recognition. While S. frugiperda primarily uses (Z)-9-tetradecen-1-yl acetate, other species in the same genus may use different ratios or additional compounds, preventing cross-attraction. scielo.br Field studies have demonstrated that traps baited with specific multi-component blends significantly outperform those with single components, underscoring the importance of the blend's integrity for effective attraction.

Interspecies communication, or cross-attraction, can occur when pheromone blends are similar between species. This has been observed between Spodoptera frugiperda and Spodoptera cosmioides, where some degree of cross-attraction was noted in wind tunnel and field experiments due to shared pheromone components. scielo.br However, differences in the blend, such as the presence of minor components, often help maintain species-specificity. scielo.br The presence of (Z)-9-tetradecenal in the pheromone gland of Helicoverpa armigera is another example where a minor component plays a significant role in both short- and long-range attraction, and its ratio relative to the main components can influence behavioral responses and prevent attraction from other species. researchgate.net

Neuroethological Studies on Olfactory Reception and Behavioral Responses

Neuroethology investigates the neural basis of natural behaviors. In the context of pheromone communication, techniques like electroantennography (EAG) are used to measure the electrical responses of an insect's antenna to specific odor molecules. nih.govnih.gov These studies provide insights into which compounds in a pheromone blend are detected by the male's olfactory system.

EAG studies on various moth species have consistently shown that male antennae exhibit strong responses to their species-specific pheromone components. In Euzophera pyriella, males showed the strongest EAG response to (Z,E)-9,12-tetradecadien-1-ol, which correlated with its high attractiveness in field trials. researchgate.netbioone.org Similarly, in Euzophera batangensis, both (Z,E)-9,12-tetradeca-9,12-dien-1-ol and (Z)-9-tetradecen-1-ol elicited EAG responses, suggesting their role as active components. cabidigitallibrary.orgresearchgate.net

These neuroethological findings are crucial for understanding the mechanisms of mate recognition and for developing effective pest management strategies that utilize synthetic pheromones. nih.gov The behavioral response of an insect is the ultimate test of a pheromone's activity, and this is often evaluated through wind tunnel assays and field trapping experiments. scielo.brnih.gov

Contribution to Plant Signaling and Defense Mechanisms

Beyond its role in insect communication, this compound and related compounds are also involved in plant biology. Research suggests that certain fatty acid derivatives can act as signaling molecules in plant defense mechanisms. For instance, fatty acids are precursors to jasmonates, which are key signaling molecules that activate plant defenses against insect herbivores and various pathogens. While direct evidence for this compound's specific role is still emerging, the broader class of fatty acid-derived volatiles is known to be involved in these processes. Plants can release a variety of volatile organic compounds (VOCs) when damaged, which can attract natural enemies of the herbivores or signal to other parts of the plant to activate defenses.

Occurrence and Significance in Volatile Organic Compound Profiles of Non-Insect Organisms

This compound is not exclusive to insects and plants; it has also been identified in the volatile organic compound (VOC) profiles of other organisms, such as microalgae.

A study analyzing the volatile profiles of commercial spirulina food supplements identified this compound as one of several newly discovered compounds in these products. nih.gov The presence of a wide array of VOCs, including alcohols, aldehydes, and ketones, contributes to the characteristic aroma and flavor of microalgae. researchgate.netbrazilianjournals.com.br The production of these VOCs in microalgae can be influenced by environmental conditions such as nutrient availability. frontiersin.org The significance of this compound in microalgae is not fully understood but may be related to metabolic processes or intercellular signaling.

Advanced Analytical Methodologies for Tetradec 9 En 1 Ol Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating tetradec-9-en-1-ol from complex mixtures and accurately measuring its concentration. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Absolute Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In this technique, the sample is first vaporized and separated into its components within a capillary column in the gas chromatograph. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for definitive identification. thermofisher.com

For the analysis of this compound, the compound is often derivatized, for instance, by trimethylsilylation, to enhance its volatility and chromatographic behavior. nist.govnih.gov The resulting trimethylsilyl (B98337) (TMS) ether of (Z)-9-tetradecen-1-ol has a distinct mass spectrum that aids in its identification. nist.gov Quantification can be achieved by creating a calibration curve with standards of known concentration or by using an internal standard, such as a deuterated version of the analyte. nih.gov The method's validity is established by assessing parameters like selectivity, limit of quantitation, linearity, accuracy, and precision. nih.gov

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Fused silica (B1680970) capillary column (e.g., 30m x 0.25 mm ID x 0.25µm) |

| Carrier Gas | Helium, Hydrogen, or Nitrogen thermofisher.com |

| Injection Mode | Split or splitless |

| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) nih.gov |

| Derivatization | Trimethylsilylation (TMS) nist.gov |

| Mass Analyzer | Single Quadrupole, Triple Quadrupole, or Ion Trap thermofisher.com |

Application of Solid-Phase Microextraction (SPME) for Sample Preparation in Volatile Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the analysis of volatile compounds like this compound. sigmaaldrich.comnih.gov It integrates sampling, extraction, and concentration into a single step. nih.govresearchgate.net The method utilizes a fused-silica fiber coated with a suitable stationary phase. nih.gov This fiber is exposed to the sample, either by direct immersion in a liquid or by exposure to the headspace above a liquid or solid sample. sigmaaldrich.com The analytes partition from the sample matrix onto the fiber coating until equilibrium is reached. researchgate.net

The choice of fiber coating is critical and depends on the polarity of the analyte. For a semi-volatile alcohol like this compound, a fiber with intermediate polarity would be appropriate. After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. mdpi.com The efficiency of SPME is influenced by several factors, including extraction time, temperature, sample volume, and the addition of salt to the sample matrix. researchgate.net

Table 2: SPME Method Development Parameters

| Parameter | Influence on Extraction |

|---|---|

| Fiber Coating | Selected based on analyte polarity for optimal adsorption/absorption. sigmaaldrich.com |

| Extraction Time | Affects the amount of analyte extracted, typically until equilibrium is reached. researchgate.net |

| Extraction Temperature | Influences the vapor pressure of the analyte in headspace SPME. researchgate.net |

| Sample Agitation | Facilitates the mass transfer of the analyte to the fiber. |

| Salt Addition | Can increase the ionic strength of the sample, "salting out" the analyte and increasing its volatility. |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. This precision allows for the determination of the exact molecular formula of a compound, a critical step in its unambiguous identification. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can differentiate between compounds that have the same nominal mass but different elemental compositions.

For this compound (C14H28O), HRMS can confirm its elemental composition by providing a measured mass that is extremely close to its calculated exact mass of 212.214015512 Da. nih.gov This level of accuracy is invaluable for distinguishing it from other potential isobaric compounds in a complex sample. labmanager.com HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide the high resolving power necessary for these precise measurements. researchgate.netinnovareacademics.in

Chiral Gas Chromatography for Enantiomeric and Diastereomeric Purity Assessment

Chirality is a key feature of many biologically active molecules, and the different enantiomers or diastereomers of a compound can have distinct biological activities. skpharmteco.com Chiral gas chromatography is a specialized technique used to separate and quantify the stereoisomers of chiral compounds like this compound. chiralpedia.com This separation is achieved by using a chiral stationary phase (CSP) in the GC column. sigmaaldrich.com

The CSP creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times and thus their separation. sigmaaldrich.comlibretexts.org Various types of CSPs are available, with cyclodextrin (B1172386) derivatives being commonly used for their versatility. researchgate.net The ability to separate and quantify the enantiomers of this compound is crucial for understanding its specific biological function, as different isomers may elicit different responses.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the stereochemistry of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structure and Stereoisomerism Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. measurlabs.com It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). libretexts.org

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the double bond (olefinic protons), the protons on the carbon bearing the hydroxyl group, the aliphatic chain protons, and the terminal methyl group protons. The coupling constants (J-values) between the olefinic protons are particularly important for determining the stereochemistry of the double bond (cis or trans).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing unambiguous assignment of all signals and confirming the complete structure of this compound. measurlabs.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. savemyexams.comwisc.edu The method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared radiation, its bonds absorb energy at frequencies corresponding to their natural vibrational modes, leading to an absorption spectrum that is characteristic of the molecule's structure. savemyexams.comstudymind.co.uk

For this compound, IR spectroscopy can confirm the presence of its key functional groups: the hydroxyl (-OH) group of the alcohol, the carbon-carbon double bond (C=C) of the alkene, and the aliphatic C-H bonds. wisc.edulibretexts.org The spectrum is typically plotted as transmittance percentage versus wavenumber (cm⁻¹). studymind.co.uk

The characteristic absorption bands for this compound are anticipated in specific regions of the IR spectrum:

O-H Stretch: A strong and broad absorption band is expected in the region of 3230-3550 cm⁻¹. savemyexams.comstudymind.co.uk This broadness is a result of hydrogen bonding between the alcohol molecules. savemyexams.com

C-H Stretch (sp³): Absorptions corresponding to the stretching of C-H bonds in the long alkyl chain typically appear in the 2850-3000 cm⁻¹ range. libretexts.org

C-H Stretch (sp²): The C-H bonds associated with the carbon-carbon double bond (=C-H) give rise to a stretching vibration that is typically observed between 3000-3100 cm⁻¹. libretexts.org

C=C Stretch: A medium to weak absorption band for the carbon-carbon double bond stretch is expected around 1620-1680 cm⁻¹. savemyexams.comlibretexts.org The intensity of this peak can be variable.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the primary alcohol group is typically found in the 1000-1300 cm⁻¹ region. savemyexams.com

The following table summarizes the expected IR absorption frequencies for the functional groups in this compound.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (Wavenumber, cm⁻¹) | Intensity/Shape |

|---|---|---|---|

| Alcohol | O-H stretch | 3230 - 3550 | Strong, Broad |

| Alkene | =C-H stretch | 3000 - 3100 | Medium |

| Alkane | C-H stretch | 2850 - 3000 | Strong |

| Alkene | C=C stretch | 1620 - 1680 | Medium to Weak, Sharp |

Electrophysiological Detection Methods for Biological Activity Assessment (e.g., Electroantennography)

Electroantennography (EAG) is a widely used electrophysiological technique to measure the olfactory response of an insect's antenna to volatile compounds. ockenfels-syntech.comuni-goettingen.de The method involves placing electrodes at the base and tip of an excised insect antenna and recording the change in electrical potential (the EAG signal) that occurs when the antenna is exposed to a puff of air containing an odorant. uni-goettingen.de The amplitude of this signal is generally proportional to the number of olfactory neurons that are stimulated, providing a measure of the compound's biological activity for that particular insect species. ockenfels-syntech.com

This compound, specifically the (Z)-isomer, has been identified as a pheromone component in several insect species, and its biological activity has been confirmed using EAG. This technique is often coupled with gas chromatography (GC-EAD), which allows for the simultaneous separation of compounds from a mixture and detection of which ones elicit an antennal response. researchgate.net

Research findings have demonstrated the electrophysiological activity of this compound in various insects:

In a study on the persimmon bark borer, Euzophera batangensis, gas chromatography with electroantennographic detection (GC-EAD) was used to analyze pheromone gland extracts. The analysis revealed that (Z9)-tetradec-9-en-1-ol elicited a distinct EAD response from the male moth's antenna, suggesting it is a component of the species' sex pheromone. researchgate.net

Studies involving the engineering of the yeast Yarrowia lipolytica for pheromone production have used EAG to validate the biological activity of the synthesized compounds. biorxiv.org In one such study, biologically produced (Z)-tetradec-9-en-1-ol (Z9-14OH) was tested. biorxiv.orgdtu.dk The EAG responses of male Helicoverpa armigera moths were measured to assess the activity of pheromone blends containing related compounds, demonstrating the utility of EAG in confirming the biological relevance of biotechnologically derived products. biorxiv.orgdtu.dk

The table below presents a summary of research findings where EAG was used to assess the biological activity of this compound.

Table 2: Electrophysiological (EAG) Responses to this compound in Selected Insect Species

| Insect Species | Compound Tested | Method | Findings |

|---|---|---|---|

| Euzophera batangensis (Persimmon Bark Borer) | (Z9)-tetradec-9-en-1-ol | GC-EAD | Elicited a significant electroantennographic response from male antennae, indicating its role as a potential pheromone component. researchgate.net |

Applications in Chemical Ecology and Integrated Pest Management Ipm

Pheromone-Based Monitoring Systems for Insect Population Dynamics

Pheromone-based monitoring systems are a cornerstone of modern IPM, providing crucial data on pest presence, abundance, and seasonal activity. nih.govplantprotection.pl These systems typically employ traps baited with synthetic pheromones to attract and capture target insects. (Z)-9-tetradecen-1-ol is a key component in the pheromone lures for a variety of economically important pests.

The effectiveness of these monitoring systems is influenced by several factors, including the specific blend of pheromone components, the design of the trap, and environmental conditions. europa.euopenagrar.de Research has shown that lures containing (Z)-9-tetradecen-1-ol, often in combination with other compounds, are highly effective for monitoring populations of several moth species. For instance, it is a component of the sex pheromone for the fall armyworm (Spodoptera frugiperda), a major pest of corn and other crops. cambridge.orgunl.edu Studies have demonstrated that traps baited with a four-component lure containing (Z)-9-tetradecen-1-ol acetate (B1210297) captured significantly more male fall armyworm moths than traps baited with virgin females or other pheromone blends. kglmeridian.com

Similarly, (Z)-9-tetradecen-1-ol has been identified as a crucial component for monitoring other pests like the beet armyworm (Spodoptera exigua) and the rice caseworm (Paraponyx stagnalis). researchgate.netjaydevchemicals.com In the case of the African white stem borer (Maliarpha separatella), (Z)-9-tetradecen-1-ol was identified as one of three electrophysiologically active compounds in the female's sex pheromone. researchgate.net However, field tests revealed that while a blend of the other two components was attractive to males, the addition of (Z)-9-tetradecen-1-ol actually reduced trap catch, highlighting the importance of precise pheromone formulations for optimal monitoring. researchgate.net

The data gathered from these monitoring systems allows growers to make informed decisions about the timing and necessity of pest control interventions, reducing the reliance on broad-spectrum insecticides. unl.educabidigitallibrary.org This targeted approach is a key principle of IPM, helping to minimize production costs and environmental impact. sphericalinsights.com

Interactive Data Table: Efficacy of Pheromone Lures Containing Tetradec-9-en-1-ol Derivatives for Monitoring Spodoptera frugiperda

| Lure Composition | Trap Type | Location | Mean Male Captures | Source |

| Four-component lure with (Z)-9-tetradecen-1-ol acetate | Hartstack wire-cone | Tifton, GA | Significantly higher than other baits | kglmeridian.com |

| (Z)-9-dodecen-1-ol acetate + (Z)-9-tetradecen-1-ol acetate | Sticky traps | Southwestern Ontario | Effective for monitoring | cambridge.org |

| Commercial lures with (Z)-9-tetradecen-1-ol acetate | Delta traps | Multiple | High efficacy | unl.edu |

| (Z)-9-tetradecen-1-ol acetate as a secondary component | Not specified | Not specified | Attracted significant numbers | oup.com |

Strategies for Mating Disruption in Agricultural and Forestry Pest Control

Mating disruption is a powerful IPM technique that utilizes synthetic pheromones to prevent male insects from locating females, thereby reducing mating success and subsequent generations of pests. cambridge.orgscience.gov This is achieved by permeating the atmosphere of a crop or forest with a high concentration of the female's sex pheromone, effectively masking the natural pheromone plumes released by calling females. openagrar.de (Z)-9-tetradecen-1-ol and its acetate derivative are key active ingredients in several commercially available mating disruption products.

Successful mating disruption strategies have been developed for a range of lepidopteran pests in both agricultural and forestry settings. For example, formulations containing (Z)-9-tetradecen-1-ol acetate have been used to control populations of the fall armyworm. oup.com Research has demonstrated that aerial applications of this compound in hollow fibers significantly reduced mating and oviposition in cornfields. oup.com Similarly, mating disruption has been effectively used against the beet armyworm in cotton, where a blend containing (Z)-9-tetradecen-1-ol acetate completely suppressed mating for over 100 days. usda.gov

In forestry, mating disruption can be a valuable tool for managing pests in large, often inaccessible areas. While specific examples focusing solely on this compound in forestry are less documented in the provided results, the principles of mating disruption are broadly applicable. The species-specific nature of pheromones makes this an environmentally sound approach, as it does not harm non-target organisms. arizona.edulantbruksforskning.se

The effectiveness of mating disruption is dependent on factors such as the size and shape of the treated area, pest population density, and the release rate of the pheromone dispensers. europa.euopenagrar.de It is most effective when used over large, contiguous areas and when pest populations are low to moderate.

Development and Evaluation of Species-Specific Attractant Lures and Trapping Technologies

The development of effective and species-specific attractant lures is crucial for the success of both monitoring and control programs. nih.govplantprotection.pl (Z)-9-tetradecen-1-ol is a common component in lures for various moth species, but its role and the optimal blend can vary significantly between species.

For example, while (Z)-9-tetradecen-1-ol acetate is a primary component for attracting the fall armyworm, in other species, the alcohol form, (Z)-9-tetradecen-1-ol, is the key attractant. kglmeridian.comoup.com Research on the mahogany shoot borer, Hypsipyla robusta, revealed that a previously developed three-component lure was ineffective. However, the addition of (Z)-9-tetradecen-1-ol to the blend significantly increased its attractiveness to male moths, demonstrating its importance as a key pheromone component for that species. researchgate.net

The evaluation of trapping technologies is also critical. Different trap designs, such as sticky traps, delta traps, and bucket-style traps, can have varying efficiencies for capturing different insect species. flvc.orgusda.gov The color of the trap can also influence capture rates. kglmeridian.com For instance, studies on the fall armyworm found that wire-cone traps baited with a lure containing a (Z)-9-tetradecen-1-ol derivative captured more males than plastic funnel-type traps in some locations. kglmeridian.com The optimization of both the lure and the trap is essential for maximizing the effectiveness of pheromone-based IPM strategies. usda.gov

Interactive Data Table: Role of (Z)-9-tetradecen-1-ol and its Derivatives in Attractant Lures for Various Pest Species

| Pest Species | Compound | Role in Lure | Efficacy | Source |

| Spodoptera frugiperda (Fall Armyworm) | (Z)-9-tetradecen-1-yl acetate | Secondary component | Moderately attractive in mixtures | oup.com |

| Spodoptera exigua (Beet Armyworm) | (Z)-9-tetradecen-1-ol | Pheromone component | Used in monitoring | jaydevchemicals.comherts.ac.uk |

| Maliarpha separatella (African White Stem Borer) | (Z)-9-tetradecen-1-ol | Component of female pheromone | Reduces trap catch when added to other components | researchgate.net |

| Hypsipyla robusta (Mahogany Shoot Borer) | (Z)-9-tetradecen-1-ol | Key attractive component | Addition to lure significantly improves efficacy | researchgate.net |

| Dioryctria abietivorella (Fir Coneworm) | (Z)-9-tetradecen-1-ol | Tested as a potential minor component | Did not enhance attraction of the main blend | usda.gov |

| Adoxophyes orana (Summerfruit Tortrix) | (Z)-9-tetradecen-1-ol | Pheromone component | Used in monitoring | jaydevchemicals.compurdue.edu |

| Loxagrotis albicosta (Western Bean Cutworm) | (Z)-9-dodecen-1-yl acetate and (Z)-7-dodecen-1-yl acetate | Not directly involving this compound, but relevant to IPM | Pheromone traps used for monitoring peak flight | andersonscanada.commsu.edu |

Future Research Trajectories and Emerging Paradigms for Tetradec 9 En 1 Ol Research

Discovery and Functional Characterization of Novel Biosynthetic Enzymes and Pheromone Receptors

A fundamental aspect of future research lies in identifying and characterizing the biomolecular machinery responsible for the production and perception of tetradec-9-en-1-ol. The discovery of novel biosynthetic enzymes and the functional analysis of their corresponding pheromone receptors are critical for a deeper understanding of chemical communication in insects. harvard.edu

Recent studies have made significant strides in characterizing pheromone receptors (PRs) in various Lepidopteran species that respond to C14 pheromones, including this compound and its aldehyde analogue. frontiersin.orgnih.gov For instance, in the armyworm Mythimna separata, functional characterization using a Xenopus oocyte expression system revealed that a female-biased receptor, MsepPR5, is broadly tuned to respond to (Z)-9-tetradecen-1-ol (Z9-14:OH), among other pheromone components. frontiersin.org In another study, the receptor AdisOR1 from Athetis dissimilis was found to exhibit a strong response to (Z)-9-tetradecenol (Z9-14:OH). nih.gov

While the alcohol (ol) form is the focus, research into the corresponding aldehyde (al) form provides crucial insights into the receptor systems. In Helicoverpa armigera, olfactory sensory neurons housed in specific sensilla are tuned to (Z)-9-tetradecenal (Z9-14:Ald). researchgate.net Functional studies have identified at least two distinct pheromone receptors, HarmOR14b and HarmOR16, that respond to Z9-14:Ald, mediating different behavioral responses at varying concentrations. researchgate.net This highlights the complexity of the olfactory system, where multiple receptors may be involved in decoding a pheromone signal. The discovery of enzymes involved in the biosynthesis and degradation of such pheromones is also a key research area. thegoodscentscompany.com Unearthing the specific desaturases, reductases, and acetyltransferases that construct this compound in the pheromone gland will provide targets for genetic pest control strategies and opportunities for biocatalytic production.

Table 1: Characterized Pheromone Receptors Responsive to this compound and Related Compounds

Innovations in Chemoenzymatic Synthesis and Biocatalytic Transformations

The demand for enantiomerically pure pheromones for pest management has driven innovation in their synthesis. While traditional chemical synthesis can be effective, it often involves multiple steps and harsh reagents. herts.ac.uk Emerging paradigms focus on chemoenzymatic synthesis and biocatalytic transformations, which harness the high selectivity and efficiency of enzymes to perform challenging chemical reactions under mild conditions. researchgate.net

Biocatalysis is becoming an indispensable tool, prized for its exquisite chemo-, regio-, and stereoselectivity. researchgate.netnih.gov Enzymes such as lipases, alcohol dehydrogenases (ADHs), and esterases are increasingly used in synthetic pathways to produce pheromones. researchgate.netmdpi.com Lipase-catalyzed reactions, for example, are widely employed for the kinetic resolution of racemic alcohols and esters, a key step in obtaining the specific stereoisomers required for biological activity. researchgate.net Similarly, ADHs are used for the stereoselective reduction of ketones to chiral alcohols. mdpi.com

A significant innovation is the development of multifunctional biocatalysts, where multiple enzymatic activities are combined into a single protein or system. nih.gov This approach can streamline multi-step syntheses into efficient one-pot cascade reactions, reducing waste and improving yields. nih.gov Chemoenzymatic strategies combine the best of both worlds, using biocatalytic steps for key transformations within a larger chemical synthesis framework. hbni.ac.in For instance, a biocatalytic reduction might be used to create a chiral center, followed by chemical reactions like olefin metathesis to construct the carbon backbone, a strategy that holds great promise for the efficient and sustainable production of this compound. hbni.ac.in

Integration of this compound Based Semiochemicals into Advanced IPM Frameworks

Integrated Pest Management (IPM) is a cornerstone of sustainable agriculture, emphasizing the use of multiple control tactics to minimize economic damage and environmental risk. europa.eufao.org Semiochemicals like this compound are critical components of advanced IPM frameworks, offering non-toxic, species-specific alternatives to broad-spectrum pesticides. europa.eumofa.gov.gh

The role of this compound and its derivatives extends across several IPM tactics:

Monitoring: Pheromone-baited traps are essential for monitoring pest populations, allowing growers to determine the presence, density, and seasonal activity of target insects. This information is vital for making timely and targeted control decisions.

Mass Trapping: Deploying a high density of traps can remove a significant number of male insects from a population, reducing the number of successful matings and suppressing population growth.

Mating Disruption: Permeating the atmosphere with a synthetic pheromone confuses male insects and prevents them from locating females, effectively disrupting reproduction. bioone.org This is a highly effective strategy for managing pests like the beet armyworm (Spodoptera exigua), for which (Z)-tetradec-9-enol is a known attractant. herts.ac.uk

Future research aims to optimize these strategies by refining pheromone blends. Studies on Helicoverpa armigera have shown that while a standard two-component blend is effective, the addition of (Z)-9-tetradecenal—a compound metabolically related to this compound—can double trap catches. researchgate.net This finding underscores the importance of re-evaluating pheromone blends to include previously overlooked minor components that may act as powerful synergists. Integrating such improved semiochemical lures into advanced IPM frameworks will enhance their efficacy and promote more sustainable pest control. researchgate.net

Computational Modeling and Molecular Dynamics Simulations of Pheromone-Receptor Interactions and Volatility

The advent of powerful computational tools is revolutionizing the study of pheromone science. Molecular modeling and dynamics simulations provide unprecedented insight into the processes that govern pheromone activity, from receptor binding to atmospheric dispersal.

Molecular Docking is a computational technique used to predict how a ligand, such as this compound, binds to its receptor protein. imrpress.comsciencebiology.org By simulating the interaction between the pheromone molecule and the three-dimensional structure of the receptor's binding site, researchers can predict the most stable binding poses and estimate the binding affinity. imrpress.comekb.eg This information is invaluable for understanding structure-activity relationships and for designing more potent and selective synthetic analogues. thegoodscentscompany.com

Molecular Dynamics (MD) Simulations take this analysis a step further by modeling the movements of atoms in the pheromone-receptor complex over time. rsc.org MD simulations can be used to assess the stability of the interactions predicted by docking, such as hydrogen bonds, and to understand the dynamic changes that occur upon binding. imrpress.com Furthermore, MD simulations are emerging as a powerful tool for studying the physical properties of pheromones, such as their volatility and diffusion through the environment. By simulating the interactions of pheromone molecules with air, water, and surfaces, researchers can better predict how these semiochemicals disperse from a lure, a critical factor for optimizing the design of traps and mating disruption dispensers. rsc.org These in-silico approaches accelerate the research and development cycle, enabling a more rational design of new semiochemical-based pest control tools.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (Z)-tetradec-9-en-1-ol, and how is enantiomeric excess achieved?

- Methodology : (Z)-Tetradec-9-en-1-ol can be synthesized via catalytic isomerization of oleyl alcohol. In a glovebox, combine oleyl alcohol (1.0 g, 3.7 mmol) with 1-hexene (4 mL) and THF (4 mL). Add a catalyst (e.g., Ru-based complex, 1 mol%) in THF (0.5 mL) and stir for 5 hours under open-vial conditions. This yields 72% enantiomeric excess (de) with an overall yield of 76% .

- Key Considerations : Catalyst selection (e.g., Ru complexes improve stereoselectivity), solvent polarity (THF enhances reaction homogeneity), and reaction time (5 hours balances conversion and side reactions).

Q. Which analytical techniques are most reliable for characterizing Tetradec-9-en-1-ol in pheromone studies?

- Methodology : Use GC × GC/TOFMS (comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry) for high-resolution separation and identification. Pair with GC-EAD (gas chromatography-electroantennographic detection) to confirm bioactivity in insect models .

- Parameters : For GC × GC/TOFMS, employ a polar/non-polar column combination (e.g., DB-5) with a temperature ramp (100°C to 275°C at 5°C/min) to resolve isomers .

Q. How can researchers ensure purity and stability of this compound during storage?

- Methodology : Store under inert atmosphere (argon or nitrogen) at -20°C in amber glass vials to prevent oxidation. Purity (>95%) should be verified via HPLC with a C18 column (acetonitrile/water gradient) or NMR (e.g., δ 5.3 ppm for cis-alkene protons) .

Advanced Research Questions

Q. How can contradictory data in ecological studies on this compound’s role as a pheromone be resolved?

- Methodology : Conduct field bioassays with synthetic standards to validate behavioral responses. Compare lab-based GC-EAD results (e.g., antennal activation thresholds) with field trap catches. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess dose-response relationships and environmental variability .

- Case Study : In E. batangensis, preliminary field observations aligned with lab data but required iterative refinement of pheromone blend ratios .

Q. What mechanistic insights explain the stereoselectivity of this compound synthesis?

- Methodology : Employ DFT calculations to model the Ru-catalyzed isomerization transition state. Key factors include alkene coordination geometry and steric effects of ligand substituents. Validate with isotopic labeling (e.g., D₂O quenching to track proton transfer pathways) .

- Experimental Validation : Compare experimental de (72%) with computational predictions to refine catalyst design.

Q. How can researchers optimize GC × GC/TOFMS parameters for trace-level detection of this compound in complex biological matrices?

- Methodology : Use retention time locking with internal standards (e.g., deuterated analogs) to enhance reproducibility. Optimize modulation period (4–6 sec) and secondary column temperature offset (+20°C) to improve peak capacity. Validate with spike-recovery experiments (80–120% recovery target) .

Data Interpretation and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioassays?

- Methodology : Apply probit analysis to calculate EC₅₀ values for behavioral thresholds. Use principal component analysis (PCA) to disentangle multicollinearity in variables (e.g., pheromone concentration, temperature). Report confidence intervals (95%) to quantify uncertainty .

Q. How should researchers design experiments to distinguish between synergistic and antagonistic effects in pheromone blends containing this compound?

- Methodology : Implement factorial design (e.g., 2² factorial for binary blends) to test all combinations. Measure response variables (e.g., insect attraction rates) and fit to a response surface model (RSM). Use ANOVA to identify significant interactions (p < 0.05) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles (ANSI Z87.1 standard). In case of skin contact, rinse with water for 15 minutes and consult safety data sheets (SDS) for tetradecanol analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.